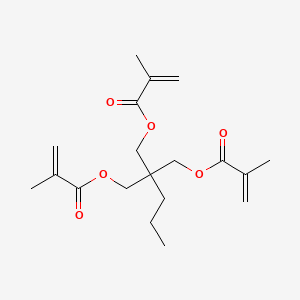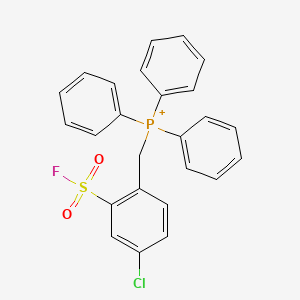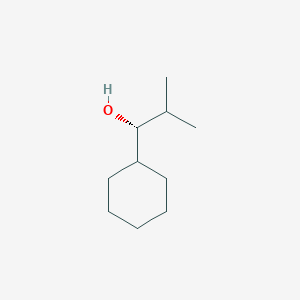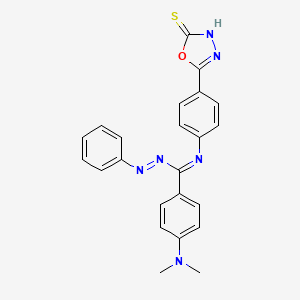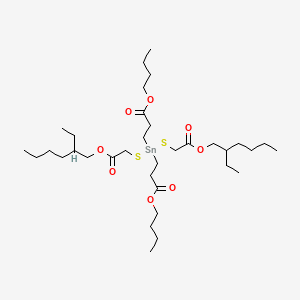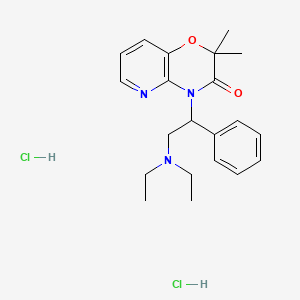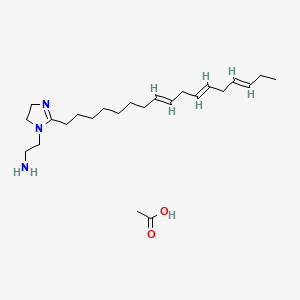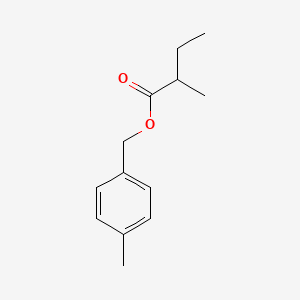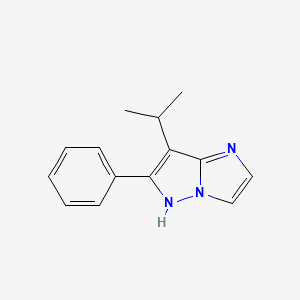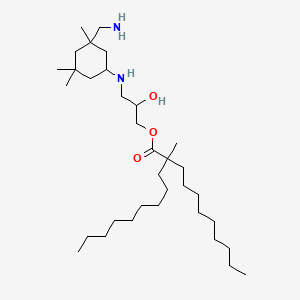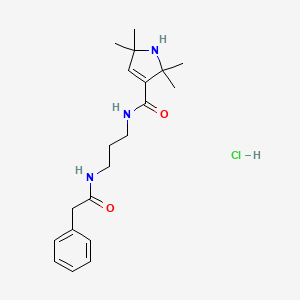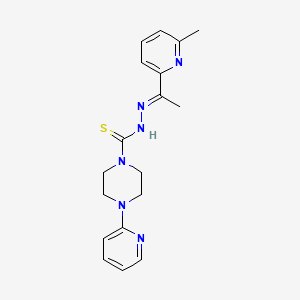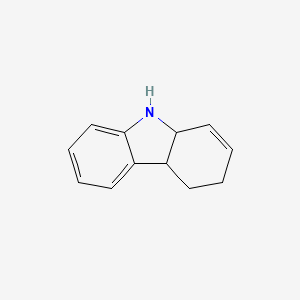
4,4a,9,9a-tetrahydro-3H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4a,9,9a-Tetrahydro-3H-carbazole is an organic compound with the molecular formula C₁₂H₁₃N It is a derivative of carbazole, characterized by the presence of hydrogen atoms at the 4, 4a, 9, and 9a positions, resulting in a partially saturated structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4a,9,9a-tetrahydro-3H-carbazole typically involves the reduction of carbazole derivatives. One common method is the catalytic hydrogenation of carbazole using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures. This process selectively reduces the double bonds in the carbazole ring system, yielding this compound.
Another method involves the halocyclization of appropriate precursors. For example, the halocyclization of 1,2,3,4-tetrahydrocarbazole derivatives can be achieved using halogenating agents such as N-bromosuccinimide (NBS) under specific conditions to form the desired tetrahydrocarbazole structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, advancements in catalytic systems and process engineering contribute to the scalability of this synthesis for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4,4a,9,9a-Tetrahydro-3H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Further reduction can lead to fully saturated carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for halogenation reactions.
Major Products Formed
Oxidation: Carbazole derivatives with varying degrees of oxidation.
Reduction: Fully saturated carbazole derivatives.
Substitution: Halogenated or functionalized carbazole derivatives.
Applications De Recherche Scientifique
4,4a,9,9a-Tetrahydro-3H-carbazole has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmacologically active compounds, including potential anticancer and neuroprotective agents.
Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 4,4a,9,9a-tetrahydro-3H-carbazole depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors, modulating biological pathways. For example, derivatives of this compound have been studied as inhibitors of butyrylcholinesterase (BChE), an enzyme involved in the breakdown of acetylcholine. By inhibiting BChE, these compounds can potentially enhance cholinergic neurotransmission, offering therapeutic benefits for conditions such as Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbazole: The parent compound, fully aromatic and lacking hydrogenation at the 4, 4a, 9, and 9a positions.
1,2,3,4-Tetrahydrocarbazole: A partially hydrogenated derivative with hydrogenation at the 1, 2, 3, and 4 positions.
9H-Carbazole: Another derivative with different hydrogenation patterns.
Uniqueness
4,4a,9,9a-Tetrahydro-3H-carbazole is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science, where its partially saturated structure can influence its reactivity and interaction with biological targets.
Propriétés
Numéro CAS |
84558-27-0 |
|---|---|
Formule moléculaire |
C12H13N |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
4,4a,9,9a-tetrahydro-3H-carbazole |
InChI |
InChI=1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3-5,7-8,10,12-13H,2,6H2 |
Clé InChI |
BMHUQQGYKPONJK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C=C1)NC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


